molecular formula C15H14O2 B2385963 2-(3-Methoxystyryl)phenol CAS No. 134964-55-9; 143212-74-2

2-(3-Methoxystyryl)phenol

Cat. No.: B2385963
CAS No.: 134964-55-9; 143212-74-2
M. Wt: 226.275
InChI Key: CKADNPRLDAEDMO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxystyryl)phenol is a styrylphenol derivative characterized by a vinyl-bridged aromatic system. Its structure consists of a phenol ring connected via a styryl (CH=CH) group to a second aromatic ring substituted with a methoxy group at the 3-position. The styryl moiety and methoxy substituent contribute to its hydrophobicity and electronic properties, which influence its binding affinity to biological targets.

Properties

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKADNPRLDAEDMO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Styrylphenol derivatives vary in substituent positions and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis of 2-(3-Methoxystyryl)phenol with structurally related compounds:

Structural Analogues

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₅H₁₄O₂ 226.27 3-methoxy (styryl ring), phenol Potential amyloid-β targeting; enhanced hydrophobicity due to methoxy group
2-[1-(3-Methylphenyl)ethenyl]phenol C₁₅H₁₄O 210.27 3-methyl (styryl ring), phenol Synthetic routes explored; methyl group may reduce polarity vs. methoxy
2-Styrylphenol C₁₄H₁₂O 196.24 Unsubstituted styryl, phenol Baseline compound; lacks substituents, simpler hydrophobicity profile
4-Methoxystyrylphenol C₁₅H₁₄O₂ 226.27 4-methoxy (styryl ring), phenol Hypothetical isomer; methoxy position may alter electronic interactions

Physicochemical Properties

  • For example, compound 13 in , with extended ethoxy chains, demonstrates modified solubility for liposomal formulations .
  • Melting Points: Styrylphenols generally exhibit higher melting points due to planar aromatic systems and intermolecular interactions. For instance, 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol () melts at 474 K, influenced by nitro and pyrazole groups .

Research Findings and Implications

  • Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals planar aromatic systems and hydrogen-bonding networks critical for stability .
  • Structure-Activity Relationships (SAR) : Substituent position (3- vs. 4-methoxy) and chain length (e.g., ethoxy extensions in ) modulate bioactivity and solubility .
  • Therapeutic Potential: Styrylphenols’ ability to cross the blood-brain barrier and bind amyloid-β positions them as candidates for neurodegenerative disease therapeutics .

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